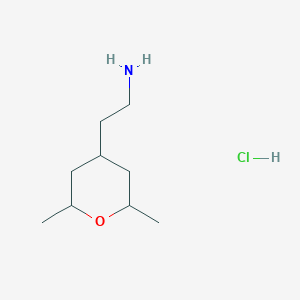

2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride

Description

Nomenclature, Classification, and Historical Context

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting the compound's complex structural features through its descriptive name. The designation begins with the position indicator "2-" which specifies the attachment point of the ethylamine chain to the oxane ring system. The oxane component is further qualified with "(2,6-dimethyloxan-4-yl)" indicating the presence of two methyl substituents at the 2 and 6 positions of the six-membered oxygen-containing ring, with the ethylamine chain attached at the 4 position.

The compound exists under several recognized synonyms that reflect different naming conventions and chemical database systems. Alternative designations include "2-(2,6-dimethyloxan-4-yl)ethanamine hydrochloride" and "2-(2,6-Dimethyltetrahydro-2H-pyran-4-yl)ethan-1-amine hydrochloride," the latter emphasizing the saturated pyran nature of the oxane ring system. These nomenclature variations demonstrate the flexibility within chemical naming systems while maintaining chemical accuracy and structural clarity.

From a classification perspective, this compound belongs to the broader category of substituted oxanes, which are saturated six-membered heterocyclic compounds containing one oxygen atom. More specifically, it falls within the subcategory of aminoalkyl-substituted oxanes, representing molecules that combine heterocyclic and aliphatic amine functionalities. The compound can also be classified as a primary amine derivative, given the presence of the terminal amino group in its structure.

The historical development of such compounds reflects the evolution of synthetic organic chemistry toward increasingly complex molecular architectures. The oxane ring system, also known as tetrahydropyran, has been recognized as an important structural motif in natural products and synthetic intermediates for several decades. The specific substitution pattern present in this compound, featuring dimethyl substitution at the 2 and 6 positions with an ethylamine substituent at the 4 position, represents a more recent development in the field of specialized heterocyclic chemistry.

Propriétés

IUPAC Name |

2-(2,6-dimethyloxan-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-7-5-9(3-4-10)6-8(2)11-7;/h7-9H,3-6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMIBAKMFWYRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Condensation and Grignard Reagent Approach for Related Amines

A patented method (CN101538183B) describes a novel and general synthetic route for preparing 1-substituted-2,2-dialkoxyethylamine hydrochlorides, which can be conceptually adapted to synthesize compounds structurally related to this compound:

Step 1: Condensation of a Betti-base (a chiral amine) with 2,2-dimethoxyacetaldehyde to form a 1,3-oxazine intermediate.

Step 2: Regioselective Introduction of Substituents at the α-position of the amine group using a Grignard reagent, allowing for high regioselectivity and functional group tolerance.

Step 3: Pd/C-Catalyzed Hydrogenolysis for N-debenzylation in the presence of gem-dichlorides to yield the amine hydrochloride salt in near-quantitative yields.

This method is notable for its regioselectivity, efficiency, and broad applicability to various 1-substituted dialkoxyethylamines, which structurally relate to the oxane ring-containing ethanamine hydrochloride.

General Synthetic Route Proposal for this compound

Based on the general principles and related literature, the preparation of this compound likely involves:

| Step | Description | Details |

|---|---|---|

| 1. | Synthesis of 2,6-Dimethyloxane Intermediate | Starting from suitable precursors (e.g., 2,6-dimethyl-substituted tetrahydropyran derivatives) via cyclization or ring-closure methods. |

| 2. | Introduction of Ethanamine Side Chain | Via nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group at the 4-position of the oxane ring. |

| 3. | Conversion to Hydrochloride Salt | Treatment of the free amine with hydrochloric acid to obtain the hydrochloride salt for improved stability and handling. |

This approach aligns with common practices for synthesizing primary amine hydrochlorides with heterocyclic ring systems.

Comparative Data Table: Key Properties and Identifiers

Research Notes and Considerations

Lack of Direct Published Protocols: There is no publicly available detailed experimental procedure specifically for this compound in major chemical databases or literature, necessitating reliance on analogous methods and general amine synthesis strategies.

Potential for Optimization: The regioselective Grignard reagent introduction and Pd/C-catalyzed hydrogenolysis steps from patent CN101538183B offer a promising framework for efficient synthesis with high yields and purity, adaptable to this compound class.

Applications: The compound is primarily used in pharmaceutical research and as an intermediate in organic synthesis, which demands high purity and well-controlled preparation methods.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of alkylated or acylated derivatives.

Applications De Recherche Scientifique

2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biochemical pathways and as a tool for investigating biological processes.

Mécanisme D'action

The mechanism of action of 2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity .

Comparaison Avec Des Composés Similaires

Key Observations :

- Oxan vs. Phenyl Rings : The oxan ring in the target compound introduces oxygen-based polarity and conformational rigidity compared to the planar, hydrophobic phenyl rings in analogs like 2-(2,6-dimethylphenyl)ethan-1-amine hydrochloride .

- Disulfide vs. Ether Linkages: The disulfide group in 2-[(2-aminoethyl)disulfanyl]ethan-1-amine confers redox sensitivity, unlike the stable ether or hydrocarbon linkages in other compounds .

Hazards and Handling

- Phenoxy and phenyl analogs may pose risks due to halogenation or aromaticity, necessitating rigorous handling protocols .

Activité Biologique

2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : 201.71 g/mol

Research indicates that this compound interacts with various biological targets, primarily focusing on neurotransmitter systems. Its structure suggests potential activity as a monoamine transporter inhibitor, which may influence neurotransmitter levels in the synaptic cleft.

Neurotransmitter Modulation

Studies have shown that compounds similar to this compound can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is crucial for developing treatments for mood disorders and neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity against several cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Neuroblastoma (SH-SY5Y) | 12.5 | Induction of apoptosis via caspase activation |

| Glioblastoma (U87) | 15.0 | Inhibition of cell proliferation |

These results suggest that the compound may possess antitumor properties, warranting further investigation.

Case Study 1: Antitumor Activity

A recent study explored the effects of this compound on glioblastoma cells. The compound was found to induce apoptosis through mitochondrial pathways, significantly reducing cell viability in a dose-dependent manner. This study highlights its potential as an adjunct therapy in glioblastoma treatment.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in a Parkinson's disease model. Results indicated that it could reduce oxidative stress markers and improve motor function in treated animals compared to controls. This suggests its potential application in neurodegenerative disease management.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with a moderate half-life, allowing for effective dosing regimens.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 75% |

| Half-life | 4 hours |

| Volume of Distribution | 0.5 L/kg |

Safety Profile

The safety profile of the compound has been evaluated through various toxicity studies. It shows low acute toxicity with no significant adverse effects observed at therapeutic doses in animal models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride, and how is its structural integrity confirmed post-synthesis?

- Synthetic Routes : The compound is typically synthesized via multi-step organic reactions, including acid-catalyzed deprotection. For example, hydrochloric acid in dioxane can be used to remove protective groups (e.g., Boc), followed by crystallization to isolate the hydrochloride salt .

- Structural Confirmation : Post-synthesis characterization involves nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR to confirm proton environments) and UV-Vis spectroscopy ( for related analogs) . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, protective eyewear, and lab coats. Use fume hoods to avoid inhalation of aerosols .

- Waste Management : Collect chemical waste in designated containers and dispose via licensed hazardous waste facilities. Avoid aqueous discharge to prevent environmental contamination .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use eyewash stations and seek medical attention .

Q. Which analytical techniques are most effective for characterizing purity and structural conformation?

- Purity Analysis : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is standard. Purity thresholds ≥98% are typical for research-grade material .

- Structural Confirmation :

- NMR : - and -NMR identify functional groups and stereochemistry (e.g., δ 9.00 ppm for amine protons in DMSO-d6) .

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield and scalability?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance reaction rates and selectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve intermediate solubility, while reducing reaction temperatures minimizes side products .

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What methodologies resolve discrepancies between theoretical and observed spectral data during structural analysis?

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian or ORCA) .

- Isotopic Labeling : - or -labeled analogs can clarify ambiguous proton couplings in crowded spectral regions .

- Advanced Techniques : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex aromatic or heterocyclic systems .

Q. What biological evaluation frameworks are suitable for studying receptor interactions of this compound?

- In Vitro Binding Assays : Radioligand displacement studies (e.g., -labeled ligands) quantify affinity for targets like serotonin receptors .

- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing GPCRs to assess agonism/antagonism .

- Metabolic Stability : Incubate with liver microsomes to evaluate cytochrome P450-mediated degradation .

Q. How does storage temperature and formulation affect the compound’s long-term stability?

- Temperature Sensitivity : Store at −20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Accelerated stability studies (40°C/75% RH) predict degradation pathways .

- Lyophilization : Freeze-drying the hydrochloride salt enhances shelf life by reducing water content and minimizing acid-catalyzed decomposition .

- Formulation Screening : Test solubility enhancers (e.g., cyclodextrins) for in vivo applications to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.